

# Application Note: Laboratory Scale Synthesis of Dimethyl Adipate via Fischer Esterification

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## Compound of Interest

Compound Name: Methyl adipate

Cat. No.: B8814857

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Dimethyl adipate** is a valuable organic compound used as a plasticizer, a solvent for paint stripping and resins, and as a chemical intermediate in various industrial processes.[1][2] One of the most common and effective methods for its laboratory synthesis is the Fischer-Speier esterification.[3] This process involves the reaction of a carboxylic acid (adipic acid) with an excess of an alcohol (methanol) in the presence of an acid catalyst.[3][4] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one reactant (typically the alcohol) is used, and the water produced is removed.[4][5] This protocol details a standard laboratory procedure for the synthesis, purification, and characterization of **dimethyl adipate**.

## Reaction and Mechanism

The overall reaction is the esterification of the two carboxylic acid groups of adipic acid with methanol to form **dimethyl adipate** and water.



The Fischer esterification mechanism proceeds through several reversible steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst.[3][4] This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic

oxygen of the alcohol.[3] A series of proton transfers follows, leading to the elimination of a water molecule and subsequent deprotonation to yield the final ester product.[3]

## Experimental Protocol

### 3.1 Materials and Reagents

Compound	Molar Mass ( g/mol )	Amount (mmol)	Mass / Volume	Density (g/cm <sup>3</sup> )	Boiling Point (°C)
Adipic Acid	146.14	50	7.31 g	-	-
Methanol (Anhydrous)	32.04	750	30 mL	0.792	64.7
Sulfuric Acid (Conc.)	98.08	~5.5	~0.3 mL	1.84	-
Sodium Bicarbonate (Sat. Sol.)	84.01	-	~60 mL	-	-
Sodium Chloride (Sat. Sol.)	58.44	-	~30 mL	-	-
Anhydrous Magnesium Sulfate	120.37	-	~2-3 g	-	-
Product: Dimethyl Adipate	174.19	~50 (Theoretical)	~8.71 g (Theoretical)	1.06	227[1]

### 3.2 Equipment

- 100 mL Round-bottom flask
- Reflux condenser

- Heating mantle with magnetic stirring
- Separatory funnel (250 mL)
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Vacuum distillation apparatus
- pH paper

### 3.3 Synthesis Procedure

- **Reaction Setup:** To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 7.31 g (50 mmol) of adipic acid and 30 mL of anhydrous methanol.
- **Catalyst Addition:** While stirring, cautiously add 0.3 mL of concentrated sulfuric acid to the mixture.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux (~65 °C) using a heating mantle. Continue stirring under reflux for 2-4 hours.<sup>[5]</sup> The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Cooling and Solvent Removal:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.<sup>[5]</sup>
- **Workup - Neutralization:** Transfer the residue to a separatory funnel using ethyl acetate (~50 mL). Carefully wash the organic phase twice with a saturated solution of sodium bicarbonate (~30 mL each time) to neutralize the remaining sulfuric acid.<sup>[5]</sup> Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
- **Workup - Washing:** Wash the organic layer with a saturated solution of sodium chloride (brine, ~30 mL) to remove residual water and water-soluble impurities.<sup>[5]</sup>
- **Drying:** Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.<sup>[5]</sup>

- Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. For high purity, the crude **dimethyl adipate** can be purified by vacuum distillation.[6] Collect the fraction distilling at the appropriate temperature and pressure (e.g., ~138°C at 20 mmHg).[7] The final product should be a colorless oily liquid.[1]

### 3.4 Safety Precautions

- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
- Methanol is flammable and toxic; avoid inhalation and skin contact.
- Concentrated sulfuric acid is extremely corrosive. Handle with extreme care and add it slowly to the reaction mixture.
- Handle all organic solvents with care.

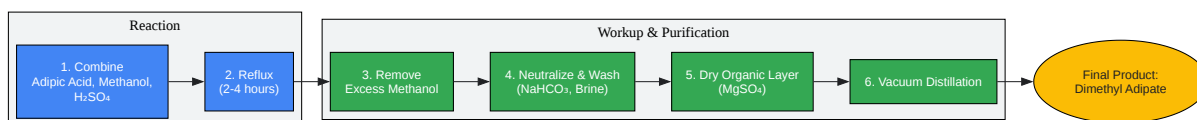
## Results and Data

Under optimized conditions, Fischer esterification can achieve high yields.

Parameter	Result
Theoretical Yield	8.71 g
Typical Actual Yield	7.4 - 8.3 g (85-95%)[5]
Appearance	Colorless liquid[1]
Purity (Post-distillation)	> 99.5%[6]
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ = 3.56 (s, 6H), 2.23 (m, 4H), 1.56 (m, 4H)[8]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ = 173.4, 51.2, 33.4, 24.1[8]

## Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.



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Caption: Workflow for the synthesis and purification of **dimethyl adipate**.

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